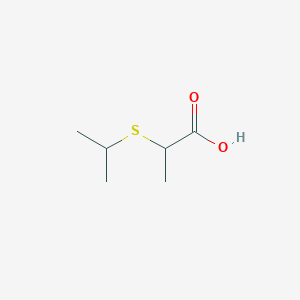

2-(Propan-2-ylsulfanyl)propanoic acid

Description

Contextual Significance of α-Sulfanyl Carboxylic Acids in Chemical Sciences

Alpha-sulfanyl carboxylic acids, a class of compounds characterized by a sulfur atom bonded to the carbon adjacent to a carboxyl group, represent a cornerstone in modern organic synthesis. The presence of both a thioether (sulfide) linkage and a carboxylic acid function within the same molecule imparts a unique reactivity profile, making these compounds valuable as versatile intermediates and building blocks. nih.govnih.gov The thioether moiety can be involved in various transformations, while the carboxylic acid group provides a handle for forming esters, amides, and other derivatives. organic-chemistry.org

The synthesis of molecules containing the C-S bond is a significant focus in chemical research, and α-sulfenylated carbonyl compounds are recognized as important intermediates for creating more complex molecular architectures. Methods for their synthesis are diverse, often involving the nucleophilic substitution of α-halogenated carbonyl compounds or reactions with various sulfenylating reagents. nih.gov These scaffolds are integral to the synthesis of numerous pharmacologically active agents and are pivotal in fields ranging from materials science to medicinal chemistry. nih.gov

Overview of Scholarly Research Trajectories for 2-(Propan-2-ylsulfanyl)propanoic Acid

A review of existing scientific literature indicates that dedicated, in-depth studies focusing specifically on this compound are limited. The compound is commercially available from some suppliers for research purposes, confirming its existence and accessibility, but it has not been the subject of extensive published research. scbt.com Its structural isomer, 3-(isopropylthio)propanoic acid, is documented in chemical databases, but information on the alpha-substituted target compound remains sparse. nih.gov

Despite the lack of direct research, a plausible synthetic pathway can be inferred from established chemical principles. The most probable routes for its synthesis would involve either the S-alkylation of a thiol or the nucleophilic substitution of an α-halo acid. One such method involves the reaction of an α-bromo acid with a thiol nucleophile. nih.gov A general one-pot synthesis for creating similar alkyl (alkylthio) carboxylates has been described, which involves the reaction of mercaptocarboxylic acids with an alkylating agent in the presence of a base. google.com

Based on these established methods, a prospective synthesis for this compound would likely involve the reaction of 2-bromopropanoic acid with propan-2-thiol. This nucleophilic substitution reaction would yield the desired thioether product.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-(isopropylthio)propanoic acid |

| CAS Number | Not readily available in searched public databases |

While direct research is not abundant, the compound's structure suggests its primary scholarly value lies in its role as a chemical intermediate.

| Research Area | Description of Scholarly Focus |

|---|---|

| Synthetic Methodology | Development and optimization of efficient, high-yield synthetic routes to produce the compound and its derivatives. nih.govgoogle.com |

| Intermediate for Complex Synthesis | Utilization as a starting material for constructing more complex molecules, leveraging the reactivity of both the carboxylic acid and thioether functional groups. nih.gov |

| Polymer Chemistry | Investigation as a potential chain-transfer agent in polymerization reactions, similar to related α-sulfanylpropanoic acid derivatives. researchgate.net |

Scope and Research Objectives for Advanced Investigations of the Compound

Given the foundational nature of the this compound scaffold, future research can be directed toward several key objectives.

First, a primary goal should be the formal, documented synthesis, purification, and comprehensive spectroscopic characterization of the compound. This would provide the scientific community with a foundational dataset (including NMR, IR, and mass spectrometry data) that is currently absent from the public record.

A second major avenue for investigation lies in the field of polymer chemistry. A related compound, 2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid, is noted for its use as a chain-transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net Advanced studies could explore whether this compound or its derivatives can function similarly, potentially offering a way to control polymer architecture and molecular weight.

Finally, the compound serves as an ideal scaffold for the synthesis of novel derivatives for biological screening. Research has shown that other propanoic acid derivatives can exhibit significant antimicrobial activity against multidrug-resistant pathogens. mdpi.commdpi.com By modifying the carboxylic acid group into various amides or esters, or by oxidizing the thioether to a sulfoxide (B87167) or sulfone, a library of new compounds could be generated. The objective of this research would be to systematically explore the structure-activity relationships of these new molecules in the context of antimicrobial or other therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAOQZIUURICKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901464 | |

| Record name | NoName_582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26822-41-3 | |

| Record name | 2-[(1-Methylethyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26822-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Propan 2 Ylsulfanyl Propanoic Acid and Its Derivatives

Chemo- and Regioselective Synthetic Routes to 2-(Propan-2-ylsulfanyl)propanoic Acid

The synthesis of this compound hinges on the precise and selective formation of its core structure, which comprises a propanoic acid backbone and an isopropyl thioether substituent at the α-position. Chemo- and regioselectivity are paramount to ensure the correct connectivity of atoms and the integrity of the functional groups.

The creation of the carbon-sulfur (C-S) bond is the key step in synthesizing the target thioether. Several fundamental strategies are employed for this purpose, with the most common approaches involving the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org

One of the most direct methods is the nucleophilic substitution (SN2) reaction between an isopropyl thiol (or its corresponding thiolate) and a 2-halopropanoic acid derivative, such as 2-bromopropanoic acid or its ester. The thiolate anion, typically generated in situ using a base, attacks the electrophilic carbon atom bearing the halogen, displacing it to form the desired thioether linkage. The choice of solvent and base is crucial to optimize yield and minimize side reactions.

Another prevalent strategy is the Michael addition (or conjugate addition) of isopropyl thiol to an activated alkene like acrylic acid or its esters. acsgcipr.org This reaction is highly regioselective, with the sulfur nucleophile adding to the β-carbon of the α,β-unsaturated carbonyl system. A subsequent protonation step yields a 3-(propan-2-ylsulfanyl)propanoic acid derivative. To obtain the target 2-substituted isomer, a different precursor, such as 2,3-dibromopropanoic acid, could be used, where selective substitution at the C-2 position is followed by reduction of the C-3 halogen.

Modern synthetic chemistry offers alternative C-S bond formation methods, including metal-catalyzed cross-coupling reactions and radical processes. acsgcipr.orgthieme-connect.com Transition metals like palladium and copper can catalyze the coupling of thiols with organic halides or other precursors. pku.edu.cn Additionally, radical thio-ene reactions can form C-S bonds, often under mild conditions initiated by light or a radical initiator. acsgcipr.org These advanced methods provide alternative pathways that can offer improved functional group tolerance and efficiency. researchgate.net

Table 1: Key Carbon-Sulfur Bond Formation Strategies

| Reaction Type | Sulfur Source | Carbon Precursor | Key Features |

|---|---|---|---|

| Nucleophilic Substitution (S~N~2) | Isopropyl thiol / thiolate | 2-Halopropanoic acid/ester | Direct, well-established, regioselective at C-2. acsgcipr.org |

| Michael Addition | Isopropyl thiol | Acrylate (B77674) / Acrylonitrile | Forms 3-thio-substituted product; requires different precursors for 2-substitution. acsgcipr.orggoogle.com |

| Metal-Catalyzed Coupling | Isopropyl thiol | 2-Halopropanoic acid derivative | Often uses Pd or Cu catalysts; good for complex substrates. pku.edu.cn |

| Radical Thio-ene Reaction | Isopropyl thiol | Allyl propanoate derivative | Involves radical intermediates; mild reaction conditions. acsgcipr.org |

The carboxylic acid moiety can either be present on the starting material or be introduced at a later stage of the synthesis. When starting with a precursor like 2-bromopropanoic acid, the carboxyl group is already in place. However, protecting the carboxylic acid as an ester during the C-S bond formation step is often advantageous to prevent side reactions, such as the acidic proton of the carboxyl group interfering with basic reagents. The ester can then be easily hydrolyzed back to the carboxylic acid in a final step. nih.gov

Decarboxylative functionalization represents a more advanced strategy where carboxylic acids themselves can be used as precursors to radicals for subsequent bond formation. osaka-u.ac.jp In principle, a precursor dicarboxylic acid could undergo a decarboxylative thiolation to install the thioether group. rsc.org Another approach involves the use of Lawesson's reagent to convert a carboxylic acid into a thioacid, which can then be used in further coupling reactions, although this is more common for synthesizing thioesters rather than thioethers. nih.gov

Stereoselective Synthesis of Enantiopure this compound

Since the C-2 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure compound) requires stereoselective methods, which are broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis. acs.org

Chiral auxiliary-mediated synthesis involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary directs the chemical reaction to occur from a specific direction, leading to the formation of one stereoisomer over the other. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the propanoic acid backbone. For instance, a racemic mixture of 2-bromopropanoic acid could be converted into an amide or ester with a chiral alcohol or amine. The steric bulk and electronic properties of the auxiliary would then influence the SN2 reaction with the isopropyl thiolate, favoring attack from the less hindered face and resulting in a diastereomerically enriched product. Subsequent cleavage of the auxiliary would release the desired enantiomer of the thioether acid. The use of Ellman's sulfinamide reagent as a chiral auxiliary in the synthesis of chiral amines and aminoalcohols containing thiol groups demonstrates the power of this principle, which can be adapted to other functional groups. elsevierpure.com

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. rsc.orgrsc.org

Transition metal catalysis using chiral ligands is a powerful tool for asymmetric synthesis. researchgate.net For example, the Michael addition of isopropyl thiol to an acrylate derivative could be rendered asymmetric by using a chiral metal complex as a catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer.

Biocatalysis, which uses enzymes as catalysts, offers exceptional levels of selectivity under mild reaction conditions. acs.org Enzymes such as ene-reductases have been applied to the asymmetric synthesis of chiral thioethers. nih.gov These enzymes can catalyze the addition of radicals to prochiral vinyl sulfides, followed by an enantioselective hydrogen atom transfer to generate the chiral product with high enantiomeric excess. nih.gov This biocatalytic approach represents a green and efficient alternative to traditional chemical methods for accessing enantiopure thioether-containing compounds.

Table 2: Stereoselective Synthesis Approaches

| Method | Principle | Example Application | Key Features |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs the reaction stereochemistry. | Reaction of a chiral ester of 2-bromopropanoic acid with isopropyl thiolate. elsevierpure.com | High diastereoselectivity; requires addition and removal of the auxiliary. |

| Asymmetric Metal Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral Lewis acid-catalyzed Michael addition of isopropyl thiol to an acrylate. rsc.orgresearchgate.net | High enantioselectivity; catalyst is used in small amounts. |

| Biocatalysis | An enzyme catalyzes the reaction with high stereospecificity. | Ene-reductase catalyzed synthesis from a prochiral vinyl sulfide (B99878) precursor. acs.orgnih.gov | Excellent selectivity; mild, environmentally friendly conditions. |

Derivatization Strategies for Structural Modification of this compound

The structure of this compound can be modified at its two primary functional groups: the carboxylic acid and the thioether. These derivatizations are useful for creating analogues with different physicochemical properties or for incorporating the molecule into larger structures.

The carboxylic acid group is a versatile handle for various transformations.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acid chloride) yields the corresponding ester.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This typically requires activating the acid with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting it to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) prior to reaction with the amine. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(propan-2-ylsulfanyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The thioether sulfur atom can also be chemically modified, primarily through oxidation.

Oxidation to Sulfoxide (B87167): Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures converts the thioether into the corresponding sulfoxide. As the sulfur atom in the sulfoxide is also a stereocenter, this reaction can produce a mixture of diastereomers if the original molecule is chiral.

Oxidation to Sulfone: Using an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or KMnO₄) oxidizes the thioether all the way to the sulfone, where the sulfur atom is bonded to two oxygen atoms. acsgcipr.org

Amidation and Esterification Reactions

The conversion of the carboxylic acid group in this compound into amides and esters is a cornerstone of its synthetic utility. These reactions are typically achieved through well-established protocols, often employing catalysts to enhance reaction rates and yields.

Amidation of 2-(alkylsulfanyl)propanoic acids can be achieved through various methods, including the use of coupling agents or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride. One-pot syntheses, where the carboxylic acid is activated and reacted with an amine in a single reaction vessel, offer an efficient route to the corresponding amides. For instance, the use of thionyl chloride (SOCl₂) can activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the amide bond. catalyticamidation.info Catalytic methods, employing agents like boronic acids or titanium(IV) chloride, have also been developed to promote the direct condensation of carboxylic acids and amines, offering a more atom-economical approach. nih.govnih.gov In a study on related propanoic acid derivatives, amides were successfully synthesized by reacting the carboxylic acid with amines using coupling agents like dicyclohexylcarbodiimide (DCC). mdpi.com

Esterification of propanoic acid and its derivatives is commonly carried out via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). mdpi.commdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. semanticscholar.org Studies on the esterification of propanoic acid have shown that the reactivity of the alcohol partner generally increases with the length of the alkyl chain, and primary alcohols are more reactive than secondary alcohols due to reduced steric hindrance. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired ester. For example, a study on the synthesis of trimethylolpropane-tris(3-mercaptopropionate) optimized the concentration of p-TSA to maximize the purity of the ester product. mdpi.com

Below is a representative data table illustrating typical conditions for amidation and esterification of propanoic acid derivatives based on available literature for analogous compounds.

| Transformation | Reactants | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

| Amidation | Propanoic acid derivative, Amine | Thionyl chloride (SOCl₂) | Dichloromethane | Room Temp. | Good to Excellent | catalyticamidation.info |

| Amidation | Propanoic acid derivative, Amine | Titanium(IV) chloride (TiCl₄) | Pyridine | 85 °C | Moderate to Excellent | nih.gov |

| Esterification | Propanoic acid, Alcohol | Sulfuric acid (H₂SO₄) | None (excess alcohol) | 45-65 °C | Up to 96.9% | nih.gov |

| Esterification | Propanoic acid derivative, Alcohol | p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux | High | mdpi.com |

Further Transformations Involving Sulfur and Carboxyl Moieties

Beyond amidation and esterification, the sulfur and carboxyl groups of this compound are amenable to further chemical transformations, expanding its synthetic potential.

The sulfur moiety can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂). nih.govnih.gov The degree of oxidation, whether to the sulfoxide or sulfone, can often be controlled by the reaction conditions, including the stoichiometry of the oxidant and the temperature. humanjournals.comresearchgate.net For instance, using H₂O₂ in glacial acetic acid has been shown to be a highly selective method for the oxidation of sulfides to sulfoxides. nih.gov

The carboxyl moiety can undergo reduction to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. The reaction proceeds via an aldehyde intermediate, which is rapidly reduced further to the alcohol. Another significant transformation of the carboxyl group is decarboxylation, which involves the removal of the carboxyl group as carbon dioxide. This reaction typically requires heating and can be facilitated by the presence of a β-keto group or by using specific reagents like lead tetraacetate.

Novel Synthetic Reaction Development and Optimization

Recent research has focused on developing more efficient, environmentally friendly, and atom-economical methods for the synthesis of carboxylic acid derivatives, which are applicable to this compound.

In the realm of amidation , one-pot procedures that avoid the pre-activation of the carboxylic acid are gaining prominence. Catalytic direct amidation reactions using various metal and non-metal-based catalysts are being explored to minimize waste and simplify reaction protocols. nih.gov For example, cooperative catalysis using a combination of reagents has been shown to be effective for the N-methyl amidation of carboxylic acids. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Synthetic Pathways Involving 2-(Propan-2-ylsulfanyl)propanoic Acid

The most common synthetic route to this compound involves the reaction of a 2-halopropanoic acid with an isopropyl thiolate salt. This process is a classic example of nucleophilic substitution and thioether bond formation.

The formation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group. For the synthesis of this specific compound, the nucleophile is the isopropyl thiolate anion (propan-2-thiolate), and the electrophile is the α-carbon of a 2-halopropanoic acid, such as 2-bromopropanoic acid.

The reaction is initiated by the deprotonation of propan-2-thiol with a suitable base to form the more nucleophilic thiolate anion. This thiolate then attacks the α-carbon of the 2-halopropanoic acid from the side opposite to the leaving group (e.g., bromide). This "backside attack" leads to an inversion of stereochemistry at the α-carbon. masterorganicchemistry.com The reaction proceeds through a concerted transition state where the new carbon-sulfur bond is forming simultaneously as the carbon-halogen bond is breaking. masterorganicchemistry.com

Should the starting material be a chiral molecule, such as (R)-2-bromopropanoic acid, the resulting product, this compound, would have the opposite configuration, (S). youtube.com The rate of this SN2 reaction is influenced by steric hindrance; however, the secondary nature of the isopropyl group on the thiol and the secondary α-carbon of propanoic acid allow the reaction to proceed efficiently. masterorganicchemistry.com

In some instances, particularly with certain substrates or under specific conditions that might favor carbocation formation, a competing SN1 mechanism could occur, which would lead to a racemic mixture of products. However, for primary and secondary alkyl halides reacting with good nucleophiles like thiolates, the SN2 pathway is generally predominant.

The crucial step in the synthesis is the formation of the thioether linkage. The high nucleophilicity of thiolate anions makes them excellent reagents for this transformation. youtube.com The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation of the thiolate salt without significantly solvating the anionic nucleophile, thus enhancing its reactivity.

The general steps for the formation of the thioether bond are as follows:

Deprotonation of the Thiol: Propan-2-thiol is treated with a base (e.g., sodium hydroxide, sodium ethoxide) to generate the propan-2-thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the α-carbon of the 2-halopropanoic acid.

Displacement of the Leaving Group: The halide ion is expelled, resulting in the formation of the thioether bond.

An alternative, though less common, method for forming the thioether bond could involve the reaction of a 2-mercaptopropanoic acid derivative with an isopropyl halide.

Reactivity of the Sulfanyl Group in this compound

The sulfur atom in the thioether group of this compound is a site of significant reactivity, primarily involving oxidation and cleavage reactions.

The sulfur atom in a thioether can exist in various oxidation states. In this compound, the sulfur can be oxidized to a sulfoxide (B87167) and further to a sulfone. The selectivity of these oxidations is highly dependent on the choice of oxidizing agent and the reaction conditions. nih.gov

Formation of 2-(Propan-2-ylsulfinyl)propanoic Acid (Sulfoxide): Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common and environmentally benign choice is hydrogen peroxide (H₂O₂). organic-chemistry.org The reaction is often carried out in a protic solvent like acetic acid, which can facilitate the reaction. organic-chemistry.org The mechanism of oxidation with hydrogen peroxide is complex and has been shown to deviate from a simple SN2 pathway, involving significant charge redistribution and hydrogen transfer in the transition state. nih.govresearchgate.netresearch.googlegoogle.com The stoichiometry of the oxidant is crucial; using approximately one equivalent of H₂O₂ favors the formation of the sulfoxide. organic-chemistry.org

Another widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). ucla.edu It is known for its ability to deliver an oxygen atom to the sulfur of a thioether efficiently, typically at low temperatures in an inert solvent like dichloromethane. ucla.edu

Formation of 2-(Propan-2-ylsulfonyl)propanoic Acid (Sulfone): Further oxidation of the sulfoxide, or direct oxidation of the thioether to the sulfone, requires stronger oxidizing conditions or an excess of the oxidizing agent. Using more than two equivalents of hydrogen peroxide, often at elevated temperatures, will typically yield the sulfone. organic-chemistry.org Similarly, reacting the thioether with an excess of m-CPBA will also lead to the formation of the corresponding sulfone. ucla.edu Other reagents, such as potassium permanganate (B83412) or chromic acid, can also effect this transformation, although they are less selective and can potentially oxidize other parts of the molecule.

The table below summarizes typical conditions for the selective oxidation of thioethers.

| Desired Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | ~1 equivalent, often in a protic solvent like acetic acid at room temperature. organic-chemistry.org |

| Sulfoxide | m-CPBA | ~1 equivalent in a chlorinated solvent (e.g., CH₂Cl₂) at 0°C to room temperature. ucla.edu |

| Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents, often with heating. organic-chemistry.org |

| Sulfone | m-CPBA | >2 equivalents, typically in a chlorinated solvent. ucla.edu |

The carbon-sulfur bond in thioethers can be cleaved under specific conditions. One of the most common methods for the desulfurization of thioethers is treatment with Raney nickel. ias.ac.inorganicreactions.orgmasterorganicchemistry.com This reaction results in the reductive cleavage of the C-S bond and its replacement with a C-H bond. In the case of this compound, treatment with Raney nickel would be expected to yield propanoic acid. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis. ias.ac.in

Exchange reactions, where the isopropylthio group is replaced by another group, are less common for simple alkyl thioethers but can be achieved under certain conditions, for instance, through the formation of sulfonium (B1226848) salt intermediates.

Carboxylic Acid Reactivity and Derivative Formation

The carboxylic acid group of this compound undergoes a variety of reactions to form functional derivatives, most of which proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The hydroxyl group of the carboxylic acid is a poor leaving group, so it typically requires activation. masterorganicchemistry.com

Esterification: The formation of esters from this compound can be achieved through Fischer esterification. organic-chemistry.orgmasterorganicchemistry.comcerritos.eduathabascau.ca This involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amide Formation: Direct reaction of this compound with an amine is generally inefficient because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. chemistrysteps.com To facilitate amide formation, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used. chemistrysteps.comumn.edulibretexts.orglibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group (an O-acylisourea intermediate), which is then readily attacked by the amine to form the amide. organic-chemistry.org

Acid Chloride Formation: The most reactive derivative of a carboxylic acid is the acid chloride. This compound can be converted to 2-(propan-2-ylsulfanyl)propanoyl chloride by reacting it with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org The mechanism involves the carboxylic acid attacking the sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate which is an excellent leaving group. A chloride ion, generated in the process, then acts as a nucleophile to displace the chlorosulfite group. libretexts.org

The following table outlines the synthesis of common derivatives of this compound.

| Derivative | Reagents | Key Mechanistic Feature |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification: Acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com |

| Amide | Amine, Coupling Agent (e.g., DCC) | DCC Coupling: Activation of the carboxylic acid to form a better leaving group. chemistrysteps.com |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Formation of a highly reactive acyl chlorosulfite intermediate. libretexts.org |

Proton Exchange and Acidity Investigations

The presence of the sulfur atom at the alpha-position to the carboxylic acid is expected to influence its acidity through inductive effects. Sulfur is more electronegative than carbon, leading to electron withdrawal from the alpha-carbon and, consequently, stabilization of the carboxylate anion formed upon deprotonation. This inductive effect would suggest that this compound is a slightly stronger acid than propanoic acid (pKa ≈ 4.87).

Furthermore, studies on thiocarboxylic acids, which have a C=O and C-S-H arrangement, show they are significantly more acidic than their carboxylic acid counterparts. For instance, thioacetic acid has a pKa near 3.4, compared to 4.72 for acetic acid. wikipedia.org This is attributed to the weaker S-H bond and the better ability of sulfur to stabilize a negative charge. While this compound is a thioether carboxylic acid and not a thiocarboxylic acid, the electronic influence of the sulfur atom is still a critical factor.

The acidity of the alpha-hydrogen in thioesters is known to be greater than in esters. reddit.com This is due to the poorer orbital overlap between the sulfur and the carbonyl carbon, which enhances the electron-withdrawing power of the carbonyl group. reddit.com This increased acidity of the alpha-proton in related thio-compounds suggests that the alpha-proton of this compound could also exhibit enhanced acidity, making it susceptible to deprotonation under certain basic conditions.

Table 1: Comparison of Acidity in Related Compounds

| Compound | Structure | pKa | Reference |

| Propanoic Acid | CH₃CH₂COOH | ~4.87 | nih.gov |

| Acetic Acid | CH₃COOH | 4.72 | wikipedia.org |

| Thioacetic Acid | CH₃C(O)SH | ~3.4 | wikipedia.org |

| Benzoic Acid | C₆H₅COOH | 4.20 | wikipedia.org |

| Thiobenzoic Acid | C₆H₅C(O)SH | 2.48 | wikipedia.org |

This table provides context for the acidity of the target compound by comparing it with related acids.

Condensation and Coupling Reaction Mechanisms

Condensation and coupling reactions are fundamental to the reactivity of this compound, enabling the formation of amides, esters, and other derivatives. These reactions typically proceed via the activation of the carboxylic acid group.

Amide Formation:

The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate this reaction, the carboxylic acid is typically activated. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. youtube.com The acyl chloride then readily reacts with an amine to form the amide. youtube.com

Use of Coupling Reagents: A wide array of peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine. uni-kiel.desigmaaldrich.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Activating Species |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea |

| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium salt |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Activated ester (e.g., OBt, OAt) |

The general mechanism for a carbodiimide-mediated coupling, such as with Dicyclohexylcarbodiimide (DCC), involves the following steps:

The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

This leads to the formation of the amide and a urea (B33335) byproduct (dicyclohexylurea).

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is common to suppress side reactions and racemization, especially when dealing with chiral carboxylic acids. uni-kiel.de

Esterification:

Esterification of this compound can be achieved through several methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. peptide.com The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by reaction with a base, can react with an alkyl halide in an SN2 reaction to produce the ester.

Acyl Chloride Route: Similar to amide formation, the carboxylic acid can be converted to its acyl chloride, which then reacts readily with an alcohol to form the ester.

The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, due to steric hindrance. peptide.com

Stereochemical Control and Diastereoselectivity in Reactions of this compound

When this compound is chiral at the alpha-carbon, its reactions can proceed with varying degrees of stereochemical control, leading to the formation of diastereomers if a new stereocenter is created or if the reactant is already chiral.

The presence of the sulfur atom at the alpha-position can influence the stereochemical outcome of reactions. The sulfur atom can act as a coordinating site for reagents or catalysts, thereby directing the approach of reactants from a specific face of the molecule.

In the context of amide or ester formation with a chiral amine or alcohol, the reaction of (R)- or (S)-2-(propan-2-ylsulfanyl)propanoic acid will produce a mixture of diastereomers. The ratio of these diastereomers will depend on the reaction conditions, the nature of the coupling reagent, and the steric and electronic properties of both the acid and the nucleophile.

For instance, in peptide synthesis, the use of certain coupling reagents in combination with additives is known to minimize racemization at the alpha-carbon of the carboxylic acid. uni-kiel.de This is crucial for maintaining the stereochemical integrity of the starting material.

While specific studies on the diastereoselectivity of this compound are not detailed in the provided search results, general principles of asymmetric synthesis can be applied. For example, in the synthesis of chiral amides from chiral carboxylic acids and chiral amines, the diastereoselectivity is often influenced by the steric bulk of the substituents on both chiral centers.

Research on other chiral sulfur-containing compounds has demonstrated that the sulfur moiety can be a powerful tool for stereochemical control. For example, chiral sulfoxides have been used as auxiliaries to direct diastereoselective reactions. While the thioether in this compound is not as stereoelectronically demanding as a sulfoxide, it can still exert a degree of facial selectivity in reactions at the adjacent carbonyl group.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, offering insights into its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 2-(Propan-2-ylsulfanyl)propanoic acid, FMO analysis would likely reveal that the HOMO has significant electron density localized on the sulfur atom, due to its lone pairs, and potentially on the oxygen atoms of the carboxyl group. This suggests that these sites are the most probable for electrophilic attack. Conversely, the LUMO would likely be distributed over the carboxylic acid group, particularly the C=O bond, making it susceptible to nucleophilic attack.

The HOMO-LUMO gap provides a quantitative measure of the molecule's excitability and reactivity. A smaller gap generally implies higher reactivity. Computational studies on similar sulfur-containing compounds and carboxylic acids can provide reference points for the expected energy levels. researchgate.netacs.org

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Estimated Value (eV) | Description |

| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.7 | Energy difference, indicating kinetic stability. |

Note: These values are illustrative and would require specific DFT or ab initio calculations for accurate determination.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.orglibretexts.org It is a direct measure of bond strength. Theoretical calculations, often using Density Functional Theory (DFT), can predict BDEs for all bonds within a molecule. For this compound, the BDEs of the C-S, S-C(isopropyl), C-H, and O-H bonds are of particular interest as they dictate the molecule's thermal stability and potential fragmentation pathways.

Reaction barriers, or activation energies, represent the energy required to reach the transition state of a chemical reaction. acs.org DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For instance, in the oxidation of the thioether group to a sulfoxide (B87167) or sulfone, DFT can elucidate the energy barriers for each step, helping to predict reaction rates and mechanisms. elte.hu Studies on related thiol-ene reactions show that activation barriers can be influenced by the stability of radical intermediates and the electrophilicity of the radicals involved. acs.orgresearchgate.net

Table 2: Typical Bond Dissociation Energies (BDE) for Relevant Bond Types

| Bond | Typical BDE (kJ/mol) | Relevance to the Molecule |

| CH₃CH₂-H | 423 | Strength of a primary C-H bond. wikipedia.org |

| C-S in Thioethers | ~300 | Strength of the carbon-sulfur single bond. |

| O-H in Carboxylic Acids | ~460 | Strength of the acidic proton bond. |

| C-C | 368 | Strength of a typical carbon-carbon single bond. ucsb.edu |

Note: These are average values. Specific BDEs for this compound would vary based on its exact electronic and structural environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies, while molecular dynamics (MD) simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govresearchgate.net

This compound possesses several rotatable single bonds, primarily the C-S, C-C, and C-O bonds. Rotation around these bonds gives rise to various conformers with different energies. Computational methods can generate a torsional landscape, or potential energy surface, by systematically rotating these bonds and calculating the energy at each step. arxiv.org This analysis identifies the lowest-energy, and therefore most populated, conformations. For similar molecules, gauche and anti conformers are often found to be the most stable. nih.gov Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the sulfur atom, could potentially stabilize certain geometries.

The surrounding solvent can significantly influence a molecule's conformation and reactivity. core.ac.uk Molecular dynamics simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the calculation. nih.gov

In polar, protic solvents like water or alcohols, this compound would likely adopt conformations that allow the polar carboxylic acid group to form hydrogen bonds with the solvent. nih.gov This intermolecular interaction can compete with and disrupt any intramolecular hydrogen bonds. In aprotic solvents, intramolecular hydrogen bonding might be more favorable, leading to a more compact or folded conformation. nih.gov These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites. For example, the acidity of the carboxylic proton and the nucleophilicity of the sulfur atom can be modulated by the solvent environment. scielo.br

Mechanistic Predictions and Validation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. whiterose.ac.uknih.gov DFT can be used to map out detailed reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus predict the feasibility and kinetics of a proposed mechanism. rsc.org

For this compound, DFT could be applied to investigate a variety of reactions. A key example is the oxidation of the thioether sulfur atom, a common reaction for such compounds. elte.hu DFT calculations could compare different mechanistic pathways, for instance, a direct oxidation versus a radical-mediated process, to determine the most energetically favorable route.

Furthermore, DFT is crucial for validating proposed mechanisms against experimental observations. squarespace.com For example, in studying the addition of thiols to other molecules, some DFT functionals were found to incorrectly predict reaction intermediates. acs.org This highlights the importance of selecting appropriate functionals and validating computational results, often by comparing them with high-level methods like coupled-cluster theory (e.g., CCSD(T)) or with experimental kinetic data when available. squarespace.comacs.org DFT has been successfully used to study mechanisms for the formation of thioesters and the reactions of sulfur compounds on surfaces. researchgate.netnih.govresearchgate.net

Transition State Characterization

The transition state is a critical, high-energy intermediate state along the reaction coordinate that determines the rate of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these transient species.

For the synthesis of this compound via an SN2 mechanism, the reaction would involve the attack of an isopropyl thiolate nucleophile on a 2-halopropanoic acid (e.g., 2-chloropropanoic acid). Computational studies on similar SNAr reactions, such as the reaction of 2-sulfonylpyrimidines with methanethiolate, reveal a stepwise mechanism involving a Meisenheimer intermediate. researchgate.net The reaction proceeds through two transition states (TS1 and TS2). researchgate.net The first transition state, TS1, corresponds to the nucleophilic addition of the thiolate to the electrophilic carbon, and is generally the rate-determining step. researchgate.netnih.gov

The geometry of the SN2 transition state is characterized by the partial formation of the new carbon-sulfur bond and the partial breaking of the carbon-halogen bond. Key geometric parameters that can be computationally determined are the bond lengths of the incoming nucleophile and the outgoing leaving group relative to the central carbon atom.

In the context of a thiol-ene reaction to form this compound, the mechanism would proceed via a radical chain reaction. This involves the addition of a thiyl radical (propan-2-ylthiyl radical) to the double bond of an unsaturated propanoic acid derivative. The transition state for the propagation step involves the formation of a new carbon-sulfur bond and the generation of a carbon-centered radical. Computational studies on thiol-ene reactions have determined the activation barriers for both the propagation and chain-transfer steps. researchgate.net

Below are representative, hypothetical data tables for the transition state characterization of the synthesis of this compound based on analogous systems.

Table 1: Calculated Transition State Parameters for the SN2 Reaction of Isopropyl Thiolate with 2-Chloropropanoic Acid (Hypothetical Data)

| Parameter | Value |

| Activation Energy (ΔG‡) | 20-25 kcal/mol |

| C-S Bond Length | ~2.4 Å |

| C-Cl Bond Length | ~2.3 Å |

| Nucleophilic Attack Angle | ~180° |

Note: These values are estimations based on general SN2 transition state theory and data from related systems. Actual values would require specific DFT calculations for this reaction.

Table 2: Calculated Transition State Parameters for the Thiol-Ene Reaction of Propan-2-thiol with Crotonic Acid (Hypothetical Data)

| Parameter | Value |

| Propagation Activation Energy (ΔH‡) | 2-5 kcal/mol |

| Chain-Transfer Activation Energy (ΔH‡) | 5-10 kcal/mol |

| C-S Bond Length in TS | ~2.2 Å |

Note: These values are estimations based on computational studies of thiol-ene reactions with similar alkenes. researchgate.net The specific substituent effects of the carboxylic acid group could alter these values.

Regioselectivity and Stereoselectivity Predictions

Computational chemistry is also a valuable tool for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for designing efficient synthetic routes.

Regioselectivity:

In the context of the thiol-ene reaction, if an unsaturated propanoic acid with a non-terminal double bond (e.g., crotonic acid) is used, the addition of the thiyl radical can occur at two different carbon atoms of the double bond. This leads to the formation of two possible regioisomers. Computational analysis of the transition states for the addition at each position can predict the major product. The transition state with the lower activation energy will correspond to the kinetically favored product. For the addition of a thiyl radical to an α,β-unsaturated carbonyl compound, the addition to the β-carbon is generally favored due to the formation of a more stable α-carbonyl radical intermediate.

Stereoselectivity:

The SN2 reaction is inherently stereospecific, proceeding with an inversion of stereochemistry at the electrophilic carbon center. If a chiral 2-halopropanoic acid is used as the starting material, the resulting this compound will have the opposite configuration at the chiral center. Computational modeling can confirm this stereochemical outcome by visualizing the backside attack of the nucleophile in the transition state geometry.

For the thiol-ene reaction, if the unsaturated precursor contains a stereocenter, the addition of the thiyl radical can lead to the formation of diastereomers. Computational methods can be used to calculate the energies of the diastereomeric transition states to predict the diastereomeric ratio of the products.

Table 3: Predicted Selectivity in the Synthesis of this compound (Hypothetical Data)

| Reaction Type | Selectivity Type | Predicted Outcome | Computational Basis |

| SN2 | Stereoselectivity | Inversion of configuration | Analysis of the SN2 transition state geometry |

| Thiol-Ene | Regioselectivity | Addition to the β-carbon | Lower activation energy for the transition state leading to the more stable radical intermediate |

| Thiol-Ene | Diastereoselectivity | Dependent on existing stereocenters | Calculation of diastereomeric transition state energies |

Note: The predicted outcomes are based on established principles of reaction mechanisms. Precise quantitative predictions would necessitate specific computational modeling for the exact reactants.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For a molecule like 2-(Propan-2-ylsulfanyl)propanoic acid, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and establish connectivity.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the chemical shifts of protons and carbons that are closely spaced or exhibit complex coupling patterns.

Correlation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the methine proton at the C2 position of the propanoic acid moiety and the methyl protons at C3. Similarly, it would reveal a correlation between the methine proton of the isopropyl group and its two equivalent methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a carbon atom. sdsu.edu This technique is instrumental in assigning the ¹³C signals based on their known proton assignments. For the target molecule, HSQC would show correlations for each C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is particularly useful for connecting different spin systems and identifying quaternary carbons. For instance, the proton of the carboxylic acid (–COOH) would show a correlation to the carbonyl carbon (C1) and the adjacent methine carbon (C2). The methyl protons of the isopropyl group would show correlations to the isopropyl methine carbon and the sulfur-bonded carbon of the propanoic acid moiety (C2).

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| 1 (C=O) | ~11-12 (OH) | ~175-180 | C2 |

| 2 (CH) | ~3.5-3.8 | ~45-50 | C1, C3, Isopropyl CH |

| 3 (CH₃) | ~1.4-1.6 | ~18-22 | C1, C2 |

| Isopropyl CH | ~3.0-3.3 | ~35-40 | C2, Isopropyl CH₃ |

| Isopropyl CH₃ | ~1.2-1.4 | ~22-25 | Isopropyl CH, C2 |

Data are predictive and based on analogous structures.

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as conformational changes. utoronto.canih.gov For this compound, rotation around the C2-S and S-C(isopropyl) single bonds could lead to different stable conformers. By acquiring NMR spectra at various temperatures, it would be possible to study this conformational exchange. At low temperatures, where the exchange is slow, separate signals for each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of the conformers. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It provides information about the molecular weight and, through the analysis of fragmentation patterns, can offer valuable insights into the molecule's structure.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is ionized, forming a molecular ion (M⁺•) that can subsequently break apart into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the fragmentation would likely be dictated by the functional groups present.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom is a common pathway for thioethers. This could result in the loss of an isopropyl radical or a propanoic acid radical.

Loss of Carboxyl Group: A characteristic fragmentation for carboxylic acids is the loss of the COOH group (45 Da) or the loss of water (18 Da) from the molecular ion. libretexts.orgmiamioh.edu

McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur, leading to the elimination of a neutral alkene.

The following table details the predicted major fragments for this compound.

| Predicted m/z | Predicted Ion Structure | Likely Fragmentation Pathway |

| 148 | [C₆H₁₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₃H₅S-CH-CH₃]⁺ | Loss of COOH radical |

| 87 | [CH(CH₃)₂-S-CH₂]⁺ | Alpha-cleavage and rearrangement |

| 73 | [C₃H₅O₂]⁺ | Cleavage of C-S bond with charge on propanoic moiety |

| 45 | [COOH]⁺ | Cleavage of C-C bond adjacent to carbonyl |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

Accurate mass determination, using high-resolution mass spectrometry (HRMS), would allow for the calculation of the elemental formula for the molecular ion and each fragment, confirming their identity. For example, HRMS could distinguish between ions of the same nominal mass but different elemental compositions.

X-Ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, confirming the covalent structure and revealing the preferred conformation of the molecule in the solid state.

Chromatographic Method Development for Purity Profiling and Separation

The development of precise and reliable chromatographic methods is fundamental for the quality control of this compound. These methods are essential for separating the compound from any process-related impurities, degradation products, and, crucially, for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose due to its high resolution, sensitivity, and adaptability. nih.govresearchgate.net Method development focuses on achieving optimal separation (selectivity), ensuring the method is reliable under varied conditions (robustness), and is suitable for its intended purpose, such as quantifying impurities or determining enantiomeric excess.

Chiral HPLC for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, quantifying the enantiomeric purity is a critical regulatory requirement. tsijournals.com Chiral HPLC is the standard technique for separating and quantifying these stereoisomers. researchgate.net

The primary strategy for chiral separation via HPLC involves the use of a Chiral Stationary Phase (CSP). researchgate.nettsijournals.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. mdpi.com The development of a suitable chiral HPLC method typically involves screening various CSPs and mobile phase compositions to achieve adequate resolution.

Commonly screened CSPs include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and widely used for a broad range of chiral compounds.

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. tsijournals.com

Cyclodextrin-based CSPs: These utilize inclusion complexation to achieve chiral recognition. nih.gov

Method development is an empirical process that involves testing these columns with different mobile phase systems, including normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes. Additives like acids (e.g., trifluoroacetic acid) or bases are often used to improve peak shape and resolution. tsijournals.com

Table 1: Illustrative Data from a Chiral HPLC Method Development Screen

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane:Isopropanol:TFA (90:10:0.1) | 1.0 | 225 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane:Isopropanol:TFA (85:15:0.1) | 1.0 | 225 | 2.7 |

| (R,R) Whelk-O1 | n-Hexane:Ethanol:TFA (95:5:0.1) | 0.8 | 225 | >2.5 |

| Cyclodextrin CD-PH | Acetonitrile:Water:Formic Acid (60:40:0.1) | 0.5 | 225 | 1.3 |

TFA: Trifluoroacetic Acid. The data is representative of a typical screening process.

Once a suitable separation is achieved (typically a resolution > 1.5), the method is validated according to ICH guidelines to assess its linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) for the undesired enantiomer. banglajol.info

Molecular Interactions and Biochemical Pathway Modulation

Enzyme Interaction Mechanisms and Inhibition Kinetics

There is no specific information in the reviewed scientific literature detailing the enzyme interaction mechanisms or inhibition kinetics for 2-(Propan-2-ylsulfanyl)propanoic acid. Research on other propanoic acid derivatives, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), shows interaction with enzymes like cyclooxygenases (COX), but these findings cannot be extrapolated to this compound without direct experimental evidence.

Characterization of Binding Modes to Molecular Targets

No studies were found that characterize the binding modes of this compound to any specific molecular targets. Determining a compound's binding mode requires experimental techniques like X-ray crystallography or NMR spectroscopy of the compound-target complex, and this data is not available for this molecule.

Structure-Activity Relationships Governing Enzyme Inhibition

Structure-activity relationship (SAR) studies require the synthesis and biological testing of a series of related chemical analogs to determine which structural features are critical for activity. No such studies focused on or including this compound and its potential enzyme inhibition have been published.

Computational Docking and Molecular Dynamics of Enzyme-Ligand Complexes

Computational studies, including molecular docking and molecular dynamics simulations, are performed to predict and analyze the interaction between a ligand and a protein. These studies have not been published for this compound. While docking studies exist for other propanoic acid derivatives, the specific interactions would be highly dependent on the unique isopropylthio substituent of the requested compound, making existing data on other molecules irrelevant.

Influence on Metabolic and Biochemical Pathways

The influence of this compound on metabolic and biochemical pathways has not been a subject of published research.

Investigation of Propanoic Acid Metabolism in Model Systems (mechanistic aspects)

The metabolism of the parent compound, propanoic acid (propionate), is well-documented. It is typically converted to propionyl-CoA and enters central metabolism, eventually being converted to succinyl-CoA, an intermediate of the citric acid cycle. However, how the 2-(isopropylthio) substituent of this compound would affect this metabolic pathway is unknown. There are no specific investigations into the metabolism of this particular substituted form in any model system.

Modulation of Specific Biochemical Reaction Cascades (molecular level)

There is no evidence in the scientific literature to suggest that this compound modulates any specific biochemical reaction cascades at the molecular level. Research on propanoic acid itself has shown it can influence various pathways, but these findings cannot be attributed to the specific derivative without dedicated study.

Interactions with Biological Macromolecules (non-enzyme specific, e.g., proteins, lipids)

The interaction of small molecules with proteins, particularly transport proteins like serum albumin, is a critical determinant of their pharmacokinetic profile. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous compounds, including many carboxylic acids. nih.govmdpi.com It contains specific binding sites, often referred to as Sudlow's sites I and II, which accommodate different types of ligands. flinders.edu.auscispace.com The binding affinity to HSA can influence a compound's distribution, metabolism, and excretion. For instance, studies on other carboxylic acids have demonstrated that both the chemical structure and the physicochemical properties of a molecule dictate its binding affinity and specificity to these sites on HSA. scispace.comnih.gov

Similarly, the interaction of small molecules with lipids and lipid bilayers is fundamental to their ability to cross cell membranes and exert biological effects. The structure of a compound, including its lipophilicity and the presence of specific functional groups, influences how it partitions into and potentially alters the properties of lipid membranes. nih.govmdpi.com For example, some fatty acids have been shown to modulate the fluidity and elasticity of lipid bilayers, which can, in turn, affect the function of membrane-embedded proteins. nih.gov

However, without direct experimental data for this compound, any discussion of its specific binding to proteins like albumin or its effects on lipid membranes would be speculative. Detailed research findings, including binding constants, thermodynamic parameters, and structural details of the interactions, are contingent on future research focused specifically on this compound.

Due to the absence of specific research, no data tables on the interaction of this compound with non-enzyme biological macromolecules can be provided at this time.

Chirality and Stereochemical Aspects of 2 Propan 2 Ylsulfanyl Propanoic Acid

Chiral Resolution Techniques for the Enantiomers of 2-(Propan-2-ylsulfanyl)propanoic Acid

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process for studying their distinct properties. Several well-established chiral resolution techniques can be applied, based on methods successful for structurally similar compounds.

Classical Resolution via Diastereomeric Salt Formation: This is one of the most traditional and effective methods for resolving chiral acids. mdpi.com The process involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. mdpi.com For instance, the resolution of (±)-3-benzoylthio-2-methylpropanoic acid has been successfully achieved using (+)-dehydroabietylamine as the resolving agent. google.com The resulting diastereomeric salts can then be separated by fractional crystallization. google.com After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid. The choice of resolving agent and solvent is crucial for efficient separation. google.com

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for chiral resolution. Enzymes, particularly lipases, can exhibit high enantioselectivity, catalyzing a reaction with one enantiomer at a much faster rate than the other. researchgate.net For example, in the kinetic resolution of racemic 2-arylpropionic acids, a lipase (B570770) can be used to selectively esterify one enantiomer, allowing the unreacted enantiomeric acid and the newly formed enantiomeric ester to be separated. researchgate.netresearchgate.net The enantiomeric excess of the product and the remaining substrate depends on the enzyme's selectivity and the reaction conditions. mdpi.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The enantiomers of the analyte interact differently with the chiral selector of the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective for the resolution of various 2-aryloxypropionic acids. nih.govresearchgate.net Another approach is the use of chiral mobile phase additives (CMPAs), where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analyte enantiomers, which can then be separated on an achiral column. mdpi.comnih.gov

Table 1: Comparison of Chiral Resolution Techniques Applicable to this compound (based on analogous compounds)

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for large quantities. | Labor-intensive, requires suitable resolving agent, may have lower yields. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction (e.g., esterification). | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for one enantiomer, requires enzyme optimization. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, applicable for analytical and preparative scales, direct separation. | High cost of CSPs, solvent consumption. |

Stereospecificity in Molecular Recognition and Binding Events

The three-dimensional structure of a molecule is fundamental to its ability to interact with biological systems, such as enzymes and receptors. These biological macromolecules are themselves chiral, and thus often exhibit a high degree of stereospecificity when binding to chiral ligands. This means that one enantiomer of a chiral molecule may bind with significantly higher affinity and elicit a stronger biological response than its mirror image.

While direct binding studies on this compound are not available, the principle of stereospecificity is well-documented for analogous compounds. For many 2-arylpropionic acids, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically the one that exhibits the desired therapeutic activity, while the (R)-enantiomer is often less active or can even contribute to side effects. mdpi.com This difference in activity is attributed to the specific interactions of the enantiomers with the active site of cyclooxygenase (COX) enzymes.

Similarly, in the field of agrochemicals, the herbicidal activity of phenoxypropanoic acids is often enantiomer-dependent. The biological activity of these compounds arises from their ability to mimic the plant hormone auxin, and this interaction is highly sensitive to the stereochemistry of the ligand.

The concept of stereospecificity is driven by the formation of diastereomeric complexes between the chiral ligand and the chiral receptor. The different spatial arrangements of the substituents on the stereogenic center of each enantiomer lead to different non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) within the binding pocket of the receptor. nih.gov The enantiomer that achieves a more complementary fit with the receptor will have a lower binding energy and thus a higher affinity. nih.gov It is therefore highly probable that the enantiomers of this compound would exhibit different affinities for biological targets, a critical consideration in pharmacology and toxicology.

Influence of Absolute Configuration on Reaction Pathways and Selectivity

The absolute configuration of a chiral molecule can significantly influence the course and outcome of a chemical reaction, a phenomenon known as diastereoselectivity. When a chiral molecule reacts with another reagent, the transition states leading to the products are diastereomeric and thus have different energies. This energy difference can result in one diastereomeric product being formed in preference to the other.

In the context of synthesizing complex molecules, the absolute configuration of a starting material like this compound can dictate the stereochemistry of newly formed chiral centers in the product. This is a fundamental concept in asymmetric synthesis. For example, if an enantiomerically pure form of this compound were to be used as a building block, its defined stereochemistry could direct the approach of reagents in subsequent reaction steps, leading to a high degree of stereocontrol in the final product. nih.gov

The conversion of propionic acid derivatives on catalyst surfaces also demonstrates the influence of molecular structure on reaction pathways. researchgate.net While not directly about stereochemistry, these studies show that the nature of the substituents affects the reaction mechanism. It is conceivable that the different spatial arrangements of the enantiomers of this compound could lead to different orientations on a catalyst surface, potentially influencing the rates and pathways of reactions such as dehydration or oxidation.

Furthermore, in reactions involving the chiral center itself, the absolute configuration determines the stereochemical outcome. For instance, in a nucleophilic substitution reaction at the stereogenic center, the mechanism of the reaction (e.g., SN1 or SN2) will determine whether the configuration is retained, inverted, or racemized. The specific enantiomer used as the starting material is therefore crucial for obtaining the desired enantiomer of the product.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Strategies

The classical synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid typically involves the nucleophilic substitution of a 2-halopropanoic acid derivative with propan-2-thiol. While effective, this method often results in a racemic mixture and may not align with modern standards of efficiency and sustainability. Future research should focus on developing advanced, stereoselective synthetic routes.

Key areas for development include:

Asymmetric Catalysis : The development of catalytic systems that can generate single enantiomers of the chiral acid is a high-priority goal. researchgate.net Strategies could involve the use of chiral metal complexes or organocatalysts to control the stereochemistry of the carbon-sulfur bond formation. A promising approach could be the asymmetric hydrogenation of a related unsaturated precursor, a method that has proven effective for other complex molecules. nih.gov

Enzyme-Catalyzed Synthesis : Biocatalysis offers a green and highly selective alternative. Research into identifying or engineering enzymes, such as specific hydrolases or transferases, could enable the production of enantiomerically pure this compound under mild reaction conditions.

Flow Chemistry : Continuous flow synthesis could offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Developing a flow-based process for the synthesis would represent a significant methodological advancement.

A comparative table illustrating the potential advantages of a next-generation synthetic approach is presented below.

| Feature | Classical Synthesis (e.g., SN2) | Proposed Asymmetric Catalysis |

| Stereocontrol | Racemic | High Enantiomeric Excess (>99% ee) |

| Catalyst | Stoichiometric base | Sub-stoichiometric chiral catalyst |

| Atom Economy | Moderate | High |

| Purification | Racemic resolution may be required | Direct crystallization often possible |

| Environmental Impact | Higher solvent/waste generation | Lower solvent/waste generation |

Advanced Mechanistic Insights via Integrated Experimental and Computational Approaches